N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
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Overview
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is further substituted with a dioxolylmethylamino group and a thiazolyl group. Benzamides and their derivatives are known to exhibit a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory effects .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, a dioxolylmethylamino group, and a thiazolyl group. The exact arrangement of these groups would depend on the specific synthesis process .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring could contribute to its lipophilicity, while the amide group could participate in hydrogen bonding, influencing its solubility .Scientific Research Applications
Anticancer Applications
Research on substituted benzamides, similar in structure to the specified compound, has shown promise in anticancer applications. These compounds have been evaluated for their effectiveness against various cancer cell lines, including breast, lung, colon, and ovarian cancers. For instance, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited moderate to excellent anticancer activity in comparison to etoposide, a reference drug, across different cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial and Antifungal Activities
N-substituted-thiazolyl compounds have been explored for their potential as antimicrobial and antifungal agents. For example, certain derivatives have demonstrated significant antiallergy activity in rat models, indicating their broader potential in treating allergies and possibly other conditions related to microbial infections (Hargrave, Hess, & Oliver, 1983).
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their corrosion inhibition properties, particularly for protecting carbon steel in acidic environments. This application is critical in various industrial settings where metal corrosion can lead to significant economic losses and safety hazards. Two benzothiazole derivatives were found to be effective corrosion inhibitors, showing better performance than previously reported inhibitors from the same family, indicating the potential of such compounds in corrosion prevention strategies (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Mechanism of Action
Future Directions
The study and development of benzamide derivatives is a promising area of research due to their wide range of biological activities. Future research could focus on synthesizing new derivatives, studying their biological activities, and optimizing their properties for potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c25-19(22-11-14-6-8-17-18(10-14)28-13-27-17)9-7-16-12-29-21(23-16)24-20(26)15-4-2-1-3-5-15/h1-6,8,10,12H,7,9,11,13H2,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPDSUCBGGGKTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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